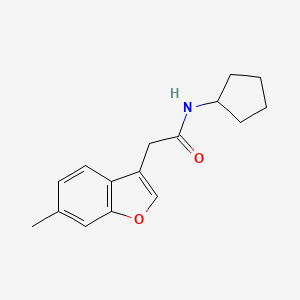
N-(4-hydroxyphenyl)-N-methyl-N'-(phenylsulfonyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)-N-methyl-N'-(phenylsulfonyl)benzenecarboximidamide (also known as HPMPC) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is involved in the synthesis of guanine nucleotides. HPMPC has been shown to have a variety of biochemical and physiological effects, and has potential applications in a number of different areas of research.
Mecanismo De Acción
The mechanism of action of HPMPC involves inhibition of the enzyme IMPDH, which is involved in the synthesis of guanine nucleotides. By inhibiting this enzyme, HPMPC reduces the levels of guanine nucleotides in cells, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
HPMPC has been shown to have a variety of biochemical and physiological effects. In addition to its antiviral activity, HPMPC has been shown to inhibit the growth of cancer cells and to have immunosuppressive effects. HPMPC has also been shown to have effects on cellular metabolism and to modulate the activity of certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HPMPC in lab experiments is its potency and specificity. HPMPC has been shown to have potent activity against a number of different viruses and cancer cells, and its mechanism of action is well-characterized. However, one limitation of using HPMPC in lab experiments is its potential toxicity. HPMPC can have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on HPMPC. One area of research is in the development of new antiviral drugs based on the structure of HPMPC. Another area of research is in the investigation of HPMPC's effects on cellular metabolism and signaling pathways. Finally, there is potential for HPMPC to be used in combination with other drugs to enhance its activity or to reduce its toxicity.
Métodos De Síntesis
The synthesis of HPMPC involves a series of chemical reactions starting from 4-hydroxybenzaldehyde, which is converted to N-(4-hydroxyphenyl)benzenecarboximidamide. This compound is then reacted with methyl iodide to form N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide. Finally, this compound is reacted with phenylsulfonyl chloride to form HPMPC.
Aplicaciones Científicas De Investigación
HPMPC has been studied extensively for its potential applications in scientific research. One area of research where HPMPC has been investigated is in the treatment of viral infections. HPMPC has been shown to have potent antiviral activity against a number of different viruses, including herpes simplex virus, cytomegalovirus, and adenovirus.
Propiedades
IUPAC Name |
N'-(benzenesulfonyl)-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-22(17-12-14-18(23)15-13-17)20(16-8-4-2-5-9-16)21-26(24,25)19-10-6-3-7-11-19/h2-15,23H,1H3/b21-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRANDZRMSANKW-MRCUWXFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-butoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5308372.png)


![ethyl 1-methyl-2-oxo-6-propyl-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5308401.png)

![N-(3-chloro-4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5308413.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308417.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5308426.png)
![1-allyl-4-[(3-chloro-4-fluorophenoxy)acetyl]piperazine](/img/structure/B5308428.png)


![3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5308468.png)
